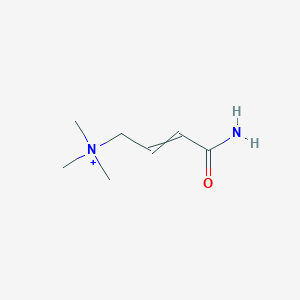
1-(3-Bromopropyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-ethylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a 3-bromopropyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-(4-ethylpiperazin-1-yl)propan-2-ol with phosphorus tribromide (PBr3) to replace the hydroxyl group with a bromine atom. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process may utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(3-propyl)-4-ethylpiperazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.
Oxidation: N-oxides of this compound.
Reduction: 1-(3-propyl)-4-ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in the study of receptor-ligand interactions and the development of bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-ethylpiperazine involves its interaction with biological targets, such as receptors or enzymes. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The piperazine ring can interact with various biological pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)piperazine: Lacks the ethyl group, making it less lipophilic.
1-(3-Chloropropyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and binding properties.
1-(3-Bromopropyl)-4-methylpiperazine: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness: 1-(3-Bromopropyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both the bromine atom and the ethyl group enhances its reactivity and potential for forming diverse derivatives.
Eigenschaften
Molekularformel |
C9H19BrN2 |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-4-ethylpiperazine |
InChI |
InChI=1S/C9H19BrN2/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-9H2,1H3 |
InChI-Schlüssel |
NITRMRFTONGZPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)

![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)




![9-[2-(4-chloro-2-phenylphenyl)phenyl]carbazole](/img/structure/B13639034.png)






